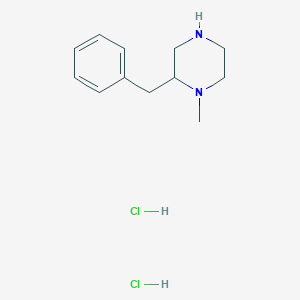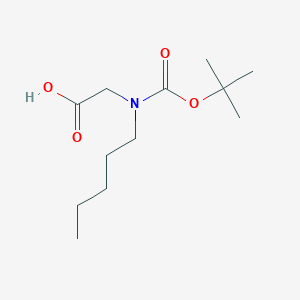
N-Boc-N-pentyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-N-pentyl-glycine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of glycine, with a pentyl group also attached to the nitrogen. The Boc group is commonly used in organic synthesis to protect amine groups from unwanted reactions during chemical transformations. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
準備方法
Synthetic Routes and Reaction Conditions
N-Boc-N-pentyl-glycine can be synthesized through a multi-step process involving the protection of glycine and subsequent alkylation. The general synthetic route involves:
Protection of Glycine: Glycine is first protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
N-Boc-N-pentyl-glycine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the pentyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and methanol are commonly used for Boc deprotection.
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), and various alkyl or aryl halides are used for substitution reactions.
Major Products Formed
Deprotection: The major product formed is glycine with the Boc group removed.
Substitution: The major products are N-substituted glycine derivatives depending on the substituent used in the reaction.
科学的研究の応用
N-Boc-N-pentyl-glycine has several applications in scientific research:
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: This compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Boc-N-pentyl-glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis . The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the glycine moiety .
類似化合物との比較
Similar Compounds
N-Boc-glycine: Similar to N-Boc-N-pentyl-glycine but without the pentyl group.
N-Cbz-glycine: Another protected glycine derivative with a carbobenzyloxy (Cbz) group instead of Boc.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the pentyl substituent. This dual functionality allows for selective protection and modification of the glycine molecule, making it highly versatile in synthetic chemistry and biochemical research .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-pentylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-7-8-13(9-10(14)15)11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAOQIPMUVFWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259397-10-8 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl](pentyl)amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
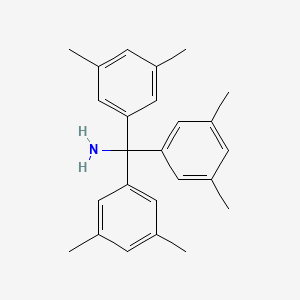
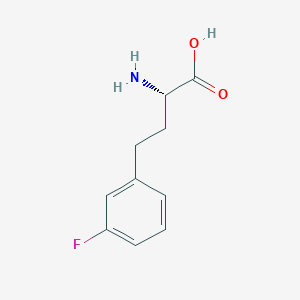
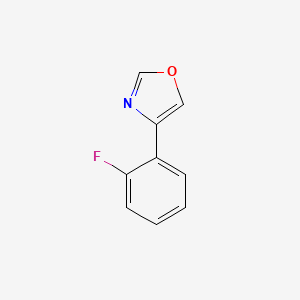
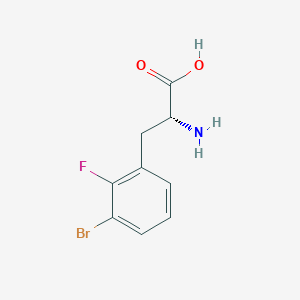
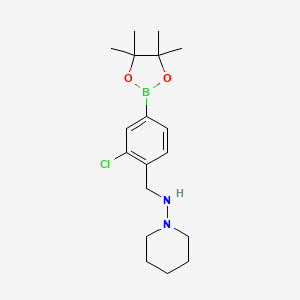
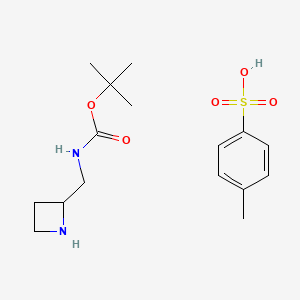
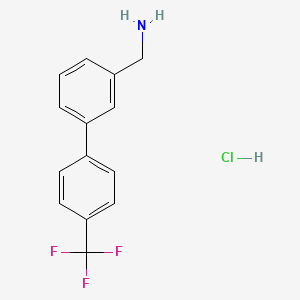
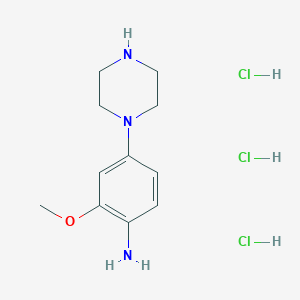
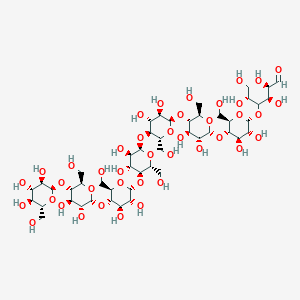
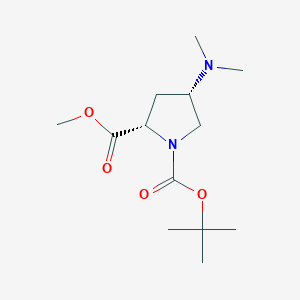
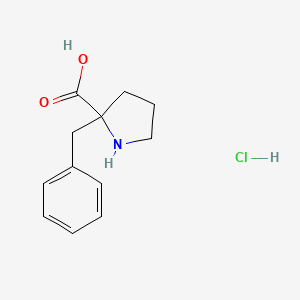
![3-[(Acetyloxy)methyl]benzoic acid](/img/structure/B8097672.png)
![N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B8097701.png)
